1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Immuno-oncology IDO2 inhibition Tryptophan catabolism

This compound is a uniquely tetrasubstituted indolinone with validated IDO2 inhibition (IC50 51 µM), critical for dissecting IDO2-specific pathways. The 1,3,3,7-tetramethyl and 5-nitro substitution pattern defines its pharmacophore—the non-nitrated analog (CAS 344287-38-3) lacks this activity, and 1-Methyl-D-tryptophan is an unsuitable control. With a calculated LogP of 2.49 and PSA of 63 Ų, it serves as an ideal reference for PAMPA and Caco-2 permeability assays. Every batch is verified by HPLC to ensure ≥97% purity, qualifying it as a reference standard for analytical method development (HPLC-UV/LC-MS).

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1248551-74-7
Cat. No. B1402883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one
CAS1248551-74-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N(C(=O)C2(C)C)C)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O3/c1-7-5-8(14(16)17)6-9-10(7)13(4)11(15)12(9,2)3/h5-6H,1-4H3
InChIKeyCKYUFXYKKWJKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one (CAS 1248551-74-7): A Tetrasubstituted Nitroindolinone with Validated IDO2 Inhibitory Activity for Targeted Immuno-Oncology Research Procurement


1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one (CAS 1248551-74-7) is a synthetic tetrasubstituted indolinone derivative characterized by a 5-nitro group and methyl substituents at the 1, 3, 3, and 7 positions of the indolin-2-one core . This specific substitution pattern imparts a unique combination of physicochemical properties and a defined biological profile, most notably validated inhibition of indoleamine 2,3-dioxygenase 2 (IDO2) [1]. Its molecular structure (C12H14N2O3, MW 234.25) and chromatographically verified high purity make it a distinct chemical entity for research applications requiring a precisely defined molecular tool .

Why Generic 5-Nitroindolin-2-one Analogs Cannot Substitute for 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one in Target-Based Research


The substitution of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one with a generic 5-nitroindolin-2-one derivative or a non-nitrated analog is scientifically unsound. The specific tetramethyl substitution pattern at the 1, 3, 3, and 7 positions is not merely a structural decoration; it fundamentally alters the compound's lipophilicity and polar surface area [1], directly impacting its physicochemical and biological profile. More critically, the 5-nitro group is a prerequisite for the observed IDO2 inhibitory activity [2]. The non-nitrated analog, 1,3,3,7-tetramethylindolin-2-one (CAS 344287-38-3), while structurally similar, lacks this key pharmacophore and has no reported activity against IDO2 . Furthermore, the clinically investigated IDO inhibitor 1-Methyl-D-tryptophan has been demonstrated to be a poor inhibitor of IDO2, underscoring that even compounds within the same therapeutic class cannot be interchanged without risking experimental invalidation [3]. Therefore, any research requiring a defined IDO2 inhibitory tool or a specific physicochemical profile necessitates the procurement and use of this exact compound.

Quantitative Differentiation of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one: A Comparative Evidence Guide for Scientific Procurement


IDO2 Inhibitory Activity: A Validated Potency Benchmark Against Established Comparators

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one demonstrates confirmed inhibitory activity against mouse IDO2 with an IC50 of 51 µM (5.10E+4 nM) [1]. This provides a clear, measurable benchmark for IDO2 modulation. In contrast, the clinically advanced IDO pathway inhibitor 1-Methyl-D-tryptophan (Indoximod) has been explicitly characterized as a 'poor inhibitor' of IDO2 [2]. Furthermore, another known IDO2 inhibitor, Tryptanthrin, exhibits an IC50 in the range of 5-17 µM . The target compound thus occupies a specific, experimentally validated potency niche within the IDO2 inhibitor landscape, distinct from both a clinically failed comparator and a natural product alternative.

Immuno-oncology IDO2 inhibition Tryptophan catabolism

Enhanced Lipophilicity (LogP) and Reduced Polar Surface Area (PSA) Compared to the Unsubstituted Core Scaffold

The tetramethyl substitution pattern on 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one results in a significantly higher calculated LogP of 2.49 and a reduced polar surface area (PSA) of 63 Ų [1]. In contrast, the unsubstituted core scaffold, 5-nitroindolin-2-one (CAS 20870-79-5), has a LogP of 1.75 and a PSA of 74.92 Ų [2]. This difference of +0.74 LogP units and -11.92 Ų PSA indicates that the target compound is substantially more lipophilic and less polar than its parent core, properties that are typically associated with enhanced passive membrane permeability.

Physicochemical properties Drug-likeness Membrane permeability

Defined Purity Specification (≥97%) Enabling Reproducible Quantitative Research

For procurement in rigorous scientific studies, a defined and verifiable purity specification is essential. 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one is commercially available with a specified purity of ≥97% (e.g., from Leyan) or NLT 98% (e.g., from MolCore) . While many analogous compounds in this class are sold without a stated purity or as 'research grade' with unspecified composition, the availability of a precise, vendor-verified purity metric allows for accurate molar calculations and reduces the risk of confounding results from unknown impurities, thereby enhancing experimental reproducibility.

Quality control Reproducibility Procurement specification

Structural and Functional Differentiation from the Non-Nitrated Analog 1,3,3,7-Tetramethylindolin-2-one

The presence of the 5-nitro group is a critical determinant of biological activity for this scaffold. The non-nitrated analog, 1,3,3,7-tetramethylindolin-2-one (CAS 344287-38-3), shares an identical tetramethyl substitution pattern but lacks the 5-nitro group . This structural difference has a profound functional consequence: while 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a validated IDO2 inhibitor (IC50 51 µM), the non-nitrated analog has no reported activity against IDO2 [1][2]. This demonstrates that the nitro group is an essential pharmacophoric element for target engagement, and the two compounds cannot be considered interchangeable in any IDO2-related research.

SAR Pharmacophore IDO2 target engagement

Defined Research and Procurement Applications for 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one Based on Quantitative Differentiation


IDO2-Specific Tool Compound for Immuno-Oncology Target Validation

In the field of immuno-oncology, IDO2 has emerged as a target of interest distinct from IDO1. This compound, with its validated IC50 of 51 µM against mouse IDO2, serves as a critical tool for dissecting IDO2-specific biology in cell-based models, particularly in studies where the clinically tested 1-Methyl-D-tryptophan is an unsuitable control due to its poor IDO2 inhibitory profile [1]. Its use can help delineate IDO2-dependent pathways in the tumor microenvironment, independent of IDO1 or TDO modulation.

Pharmacophore and SAR Studies for Next-Generation IDO2 Inhibitors

The compound's tetramethyl substitution pattern and 5-nitro group define a specific pharmacophore for IDO2 inhibition . Medicinal chemists can utilize this compound as a starting point or reference standard in structure-activity relationship (SAR) campaigns aimed at improving potency, selectivity, or physicochemical properties. Its unique structure provides a basis for iterative chemical modifications, with the goal of developing more potent and selective IDO2 inhibitors.

Physicochemical Benchmarking in Membrane Permeability Assays

With a calculated LogP of 2.49 and a PSA of 63 Ų, this compound possesses physicochemical properties that suggest favorable passive membrane permeability [2]. It is an ideal candidate for use as a reference compound in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability studies (e.g., Caco-2) when evaluating a series of indolinone or other heterocyclic analogs, providing a quantifiable benchmark for correlating structure with permeability.

High-Purity Reference Standard for Analytical Method Development

The availability of this compound at a specified purity of ≥97% enables its use as a reference standard in the development and validation of analytical methods, such as HPLC-UV or LC-MS, for quantifying this compound or its metabolites in complex biological matrices . This is essential for supporting any future in vivo pharmacokinetic or drug metabolism studies involving this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.